
2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity among athletes and bodybuilders due to its ability to enhance physical performance.
Applications De Recherche Scientifique
Biological Effects of Acetamides
Research has extensively explored the biological effects of acetamides and their derivatives, focusing on their toxicological profiles, environmental impact, and potential for therapeutic applications. Acetamides have been found to exhibit varying biological responses, influenced by their chemical structure and exposure levels. Studies suggest that the molecular configurations of acetamides, including chlorophenyl acetamides, could have significant implications for their biological activity and toxicity, underscoring the need for detailed investigation into their mechanisms of action and potential uses in medicine and industry (Kennedy, 2001).
Environmental Fate and Behavior of Chlorophenols
Chlorophenols, including derivatives with chlorophenyl groups, are widely used in various industrial applications but raise concerns due to their persistence and toxicity in the environment. Research into the occurrence, fate, and behavior of chlorophenols in aquatic environments has revealed their widespread presence and the challenges they pose to water quality and ecosystem health. These studies highlight the need for effective management and remediation strategies to mitigate the environmental impact of chlorophenol compounds (Haman et al., 2015).
Toxicity and Biodegradation of Chlorophenols
The toxic effects of chlorophenols and their mechanisms of action have been a focus of research due to their environmental prevalence and potential health risks. Studies on the toxicity of chlorophenols in fish provide insights into the molecular and cellular mechanisms underlying their adverse effects, including oxidative stress, immune system disruption, endocrine dysfunction, and genotoxicity. These findings underscore the importance of understanding the toxicological profiles of chlorophenols and related compounds to assess their risks and develop effective countermeasures (Ge et al., 2017).
Microbial Degradation of Chlorophenols
The microbial degradation of chlorophenols represents a crucial area of research for environmental remediation and pollution control. Studies on the biodegradation pathways and microbial communities capable of decomposing chlorophenol compounds offer promising approaches for reducing their environmental impact. Understanding the metabolic processes involved in the microbial breakdown of chlorophenols can inform the development of bioremediation strategies to address pollution from these and related chemical compounds (Magnoli et al., 2020).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-15(2,3)13(18)8-9-17-14(19)10-11-4-6-12(16)7-5-11/h4-7,13,18H,8-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJDVGOJMJXYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)CC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2739463.png)
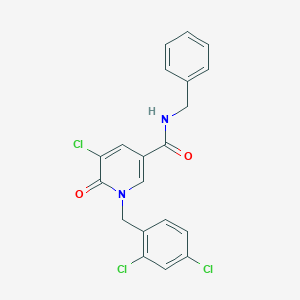

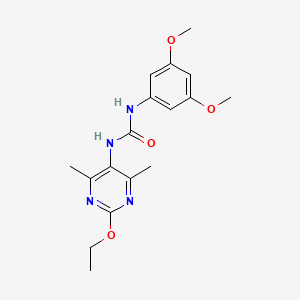
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2739469.png)
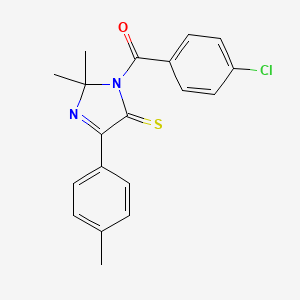
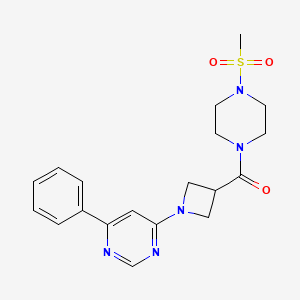
![(Z)-methyl 2-(2-((1-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739474.png)
![4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2739476.png)
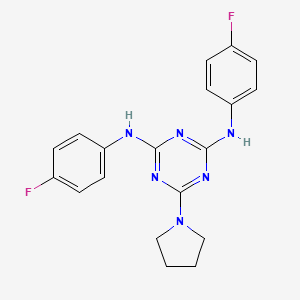
![4-cyano-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2739479.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2739480.png)
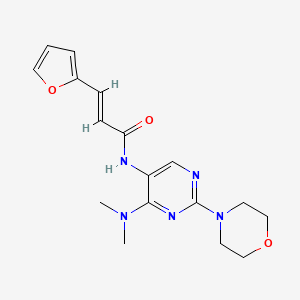
![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2739486.png)